N-ethyl-4,5-dimethyl-1,3-thiazol-2-amine
Description
N-Ethyl-4,5-dimethyl-1,3-thiazol-2-amine is a substituted thiazole derivative characterized by an ethyl group attached to the amine nitrogen and methyl groups at positions 4 and 5 of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, driven by their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
N-ethyl-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2S/c1-4-8-7-9-5(2)6(3)10-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
KDNHTDJMCPSAHQ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=C(S1)C)C |
Canonical SMILES |
CCNC1=NC(=C(S1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Molecular Structure and Physicochemical Properties
A comparative analysis of key structural analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison of Thiazol-2-amine Derivatives
*Estimated based on the base compound’s molecular weight (128.193) + ethyl group (C₂H₅, ~28 g/mol).
Key Observations:
- Steric Effects : The 4,5-dimethyl groups introduce steric hindrance, which may protect the thiazole ring from metabolic degradation compared to simpler analogs like 1,3-thiazol-2-amine .
- Electronic Effects : The ethyl group is an electron-donating alkyl substituent, contrasting with electron-withdrawing or aromatic groups (e.g., pyridinyl, aryl) in other analogs .
Antiproliferative Activity
- N,4-Diaryl Derivatives : Compounds like N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine exhibit moderate antiproliferative activity by inhibiting tubulin polymerization, akin to combretastatin A-4 (CA-4) . The ethyl analog’s simpler structure may reduce potency but improve metabolic stability.
- Scaffold Optimization : The 4-pyridin-2-yl-1,3-thiazol-2-amine scaffold has been optimized for antimalarial activity, suggesting that substituent choice (alkyl vs. aromatic) critically influences target selectivity .
Enzyme Inhibition
- MortaparibMild : This derivative demonstrates dual inhibition of Mortalin and PARP1, highlighting the role of complex substituents (e.g., triazole, methoxyphenyl) in multitarget therapies . The ethyl analog’s lack of aromaticity may limit similar interactions but could simplify synthesis.
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